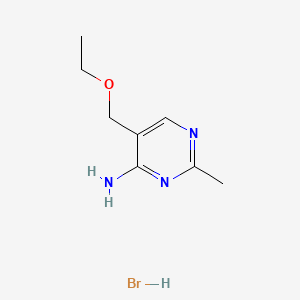

5-(ethoxymethyl)-2-methylpyrimidin-4-amine hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Ethoxymethyl)-2-methylpyrimidin-4-amine hydrobromide is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxymethyl group attached to a pyrimidine ring, making it a subject of interest for researchers.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ethoxymethyl)-2-methylpyrimidin-4-amine hydrobromide typically involves a multi-step process. One common method includes the reaction of 2-methylpyrimidin-4-amine with ethyl bromide in the presence of a base to introduce the ethoxymethyl group. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Ethoxymethyl)-2-methylpyrimidin-4-amine hydrobromide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Applications De Recherche Scientifique

5-(ethoxymethyl)-2-methylpyrimidin-4-amine hydrobromide is a compound with significant potential in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article delves into its properties, synthesis, and applications, supported by empirical data and case studies.

Basic Information

- Molecular Formula : C8H13N3O

- Molecular Weight : 167.21 g/mol

- CAS Number : 73-66-5

- Melting Point : 88-90°C

- Solubility : Soluble in chloroform and methanol

The synthesis of this compound typically involves the reaction of 2-methyl-5-ethoxymethyl-6-aminopyrimidine with hydrogen bromide in acetic acid under controlled conditions, yielding a solid product with an approximate yield of 81% .

Medicinal Chemistry

This compound has been studied for its biological activity, particularly as a potential antimicrobial agent. Pyrimidine derivatives are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties. Research indicates that modifications to the pyrimidine structure can enhance these effects, making this compound a candidate for further development .

Anti-inflammatory Research

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives. For instance, compounds structurally related to this compound have demonstrated significant inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory process. The structure–activity relationship (SAR) studies suggest that specific substitutions can lead to improved potency against COX enzymes .

Neuropharmacology

There is emerging interest in the role of pyrimidine derivatives in neuropharmacology. Compounds with similar structures have been evaluated for their effects on serotonin receptors, which are implicated in mood regulation and various psychiatric disorders. The ability of these compounds to selectively activate serotonin receptors suggests potential therapeutic applications in treating depression and anxiety disorders .

Antimicrobial Activity

Pyrimidine derivatives, including those related to this compound, have shown promising results against various pathogens. Studies have documented their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans. The presence of specific functional groups significantly influences their antimicrobial efficacy .

Case Study 1: Antimicrobial Efficacy

A study conducted by Nagaraj and Reddy (2008) explored a series of pyrimidine derivatives, including those structurally similar to this compound. The results indicated that certain substitutions at the pyrimidine ring enhanced antimicrobial activity against E. coli and S. aureus, demonstrating the potential for developing new antibiotics from this class of compounds .

Case Study 2: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of pyrimidine derivatives, compounds related to this compound were tested for their ability to inhibit COX enzymes. The findings revealed that these compounds exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib, suggesting their viability as therapeutic agents in inflammatory diseases .

Mécanisme D'action

The mechanism of action of 5-(ethoxymethyl)-2-methylpyrimidin-4-amine hydrobromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes and functions.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(Ethoxymethyl)furfural: Another compound with an ethoxymethyl group, used in biofuel production.

2,5-Diformylfuran:

5-Methylfurfural: A compound with similar structural features, used in flavor and fragrance industries.

Uniqueness

5-(Ethoxymethyl)-2-methylpyrimidin-4-amine hydrobromide is unique due to its specific structure and the presence of both ethoxymethyl and pyrimidine groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Activité Biologique

5-(ethoxymethyl)-2-methylpyrimidin-4-amine hydrobromide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted with an ethoxymethyl group at the 5-position and a methyl group at the 2-position. The hydrobromide salt form enhances its solubility in aqueous solutions, which is crucial for biological assays.

The precise mechanism of action of this compound is not fully elucidated in the literature; however, it is believed to interact with specific biological targets, such as enzymes or receptors involved in various signaling pathways. This interaction can lead to modulation of cellular activities, including proliferation, apoptosis, and immune response.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that pyrimidine derivatives can inhibit the growth of various cancer cell lines, including murine Sarcoma 180 and L1210 cells . The mechanism often involves interference with nucleic acid synthesis or direct inhibition of tumor cell proliferation.

Antiviral Properties

Some studies suggest that related pyrimidine compounds can inhibit viral replication. For example, certain derivatives have been shown to exert antiviral effects against herpes simplex virus type 1 (HSV-1) by inhibiting the viral thymidine kinase . Although specific data on this compound's antiviral activity is limited, its structural similarities to known antiviral agents warrant further investigation.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, some pyrimidine derivatives have been identified as inhibitors of squalene synthase and other key enzymes in cholesterol biosynthesis . This inhibition could have implications for treating hyperlipidemia and other metabolic disorders.

Case Studies and Research Findings

- Antitumor Efficacy : A study demonstrated that a series of pyrimidine derivatives showed potent cytotoxicity against various cancer cell lines. The compounds induced apoptosis through caspase activation pathways, highlighting their potential as anticancer agents .

- Mechanistic Insights : In vitro assays revealed that certain derivatives could modulate signaling pathways associated with cell survival and proliferation. These findings suggest that the biological activity of this compound may be linked to its ability to influence these critical pathways.

- Structure-Activity Relationship (SAR) : Research into SAR has indicated that modifications at specific positions on the pyrimidine ring can significantly affect biological activity. For example, substituents at the 4-position have been shown to enhance potency against certain biological targets .

Data Summary Table

Propriétés

IUPAC Name |

5-(ethoxymethyl)-2-methylpyrimidin-4-amine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O.BrH/c1-3-12-5-7-4-10-6(2)11-8(7)9;/h4H,3,5H2,1-2H3,(H2,9,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSASTCYOSMCLOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CN=C(N=C1N)C.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.